

Amlodipine Salts: A Comparative Analysis of Besylate, Mesylate, and Maleate Chemical Properties

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Compound of Interest

Compound Name: *Amlodipine mesylate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.^[1] Its efficacy is attributed to its ability to inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced cardiac workload.^[2] The active pharmaceutical ingredient (API), amlodipine, is a weakly basic compound and is formulated as various salts to enhance its physicochemical properties, thereby improving its suitability for pharmaceutical dosage forms.^{[3][4][5]} The most common salt form is amlodipine besylate, with mesylate and maleate salts also being utilized.^{[1][6]}

The choice of a salt form is a critical step in drug development as it can significantly influence key parameters such as solubility, stability, hygroscopicity, and manufacturability.^[4] These properties, in turn, affect the bioavailability and therapeutic effectiveness of the final drug product. This technical guide provides a comprehensive comparison of the chemical properties of amlodipine besylate, **amlodipine mesylate**, and amlodipine maleate, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers and drug development professionals in their understanding and decision-making processes.

Core Chemical Properties: A Comparative Overview

The fundamental chemical properties of the three amlodipine salts are summarized below. These properties are crucial for understanding the behavior of each salt form under various physiological and manufacturing conditions.

Property	Amlodipine Besylate	Amlodipine Mesylate	Amlodipine Maleate
Molecular Formula	C ₂₆ H ₃₁ ClN ₂ O ₈ S ^[7]	C ₂₁ H ₂₉ ClN ₂ O ₈ S	C ₂₄ H ₂₉ ClN ₂ O ₉
Molecular Weight	567.1 g/mol ^{[2][7][8]}	505.0 g/mol	524.95 g/mol
Melting Point (°C)	199-201 ^[3] ; ~202.71 (DSC) ^[9]	~405 K (132 °C) (monohydrate) ^[10]	178-179
pKa of Amlodipine	8.6 ^{[2][11]} ; 8.7 ^[12] ; 9.26 ^[3]	8.6 ^{[2][11]} ; 8.7 ^[12] ; 9.26 ^[3]	8.6 ^{[2][11]} ; 8.7 ^[12] ; 9.26 ^[3]

Solubility Profile

Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. The salt form of amlodipine significantly influences its solubility in various media.

Solvent	Amlodipine Besylate	Amlodipine Mesylate	Amlodipine Maleate
Water	Slightly soluble[1][2]	Data not readily available	Data not readily available
Methanol	Freely soluble[1][13]	Data not readily available	Soluble (in Methanol:Water 60:40)[13]
Ethanol	Sparingly soluble[1][2]	Data not readily available	Data not readily available
2-Propanol	Slightly soluble[1]	Data not readily available	Data not readily available
Acetonitrile-Water Mixtures	Solubility increases with acetonitrile mass fraction[14]	Data not readily available	Data not readily available
Supercritical CO ₂	Soluble, with solubility increasing with temperature and pressure[15]	Data not readily available	Data not readily available

Stability and Degradation

The chemical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are conducted to identify potential degradation pathways and products under various stress conditions.

Amlodipine Besylate Stability Profile:[16][17][18][19][20]

- Acidic Conditions (0.1 M HCl): Significant degradation (60% degradation observed).[16] Unstable in acidic medium.[20]
- Basic Conditions (0.1 M NaOH): Significant degradation (25% degradation observed).[16]
- Oxidative Conditions (3% H₂O₂): Shows about 20% degradation.[16] The major degradation product is Impurity D.[17]

- Thermal Conditions (80°C): No major impurities found, indicating relative thermal stability.
[\[16\]](#)
- Photolytic Conditions: Unstable when exposed to light.[\[20\]](#)

Information on the comparative stability of **amlodipine mesylate** and maleate under identical stress conditions is limited in the available literature. However, it is known that the dihydropyridine ring in the amlodipine molecule is susceptible to oxidation and degradation.[\[17\]](#)

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can impact the physical and chemical stability of a drug product.

- Amlodipine Besylate: Generally considered non-hygroscopic. It did not pick up significant moisture when exposed to 75% relative humidity at 37°C for 24 hours.[\[21\]](#)
- **Amlodipine Mesylate:** Data not readily available.
- Amlodipine Maleate: Remained anhydrous when exposed to 95% relative humidity at 30°C for 3 days, indicating it is also non-hygroscopic under these conditions.[\[21\]](#)

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of pharmaceutical salts. The following sections outline the typical experimental protocols for determining key chemical properties.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Preparation

Weigh excess amount of amlodipine salt

Add to a known volume of solvent in a sealed flask

Equilibration

Agitate at a constant temperature for a defined period (e.g., 24-48 hours)

Allow undissolved solids to settle

Analysis

Withdraw a clear aliquot of the supernatant

Filter the aliquot (e.g., using a 0.45 μ m filter)

Dilute the filtrate with a suitable solvent

Quantify the concentration of amlodipine using a validated analytical method (e.g., HPLC-UV)

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Shake-Flask Solubility Determination Workflow

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.

Sample Preparation

Accurately weigh a small amount of the amlodipine salt (e.g., 2-5 mg)

Place the sample in an aluminum DSC pan

Hermetically seal the pan

DSC Analysis

Place the sample pan and a reference pan in the DSC cell

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen)

Record the heat flow as a function of temperature

Data Interpretation

Identify the endothermic peak corresponding to melting

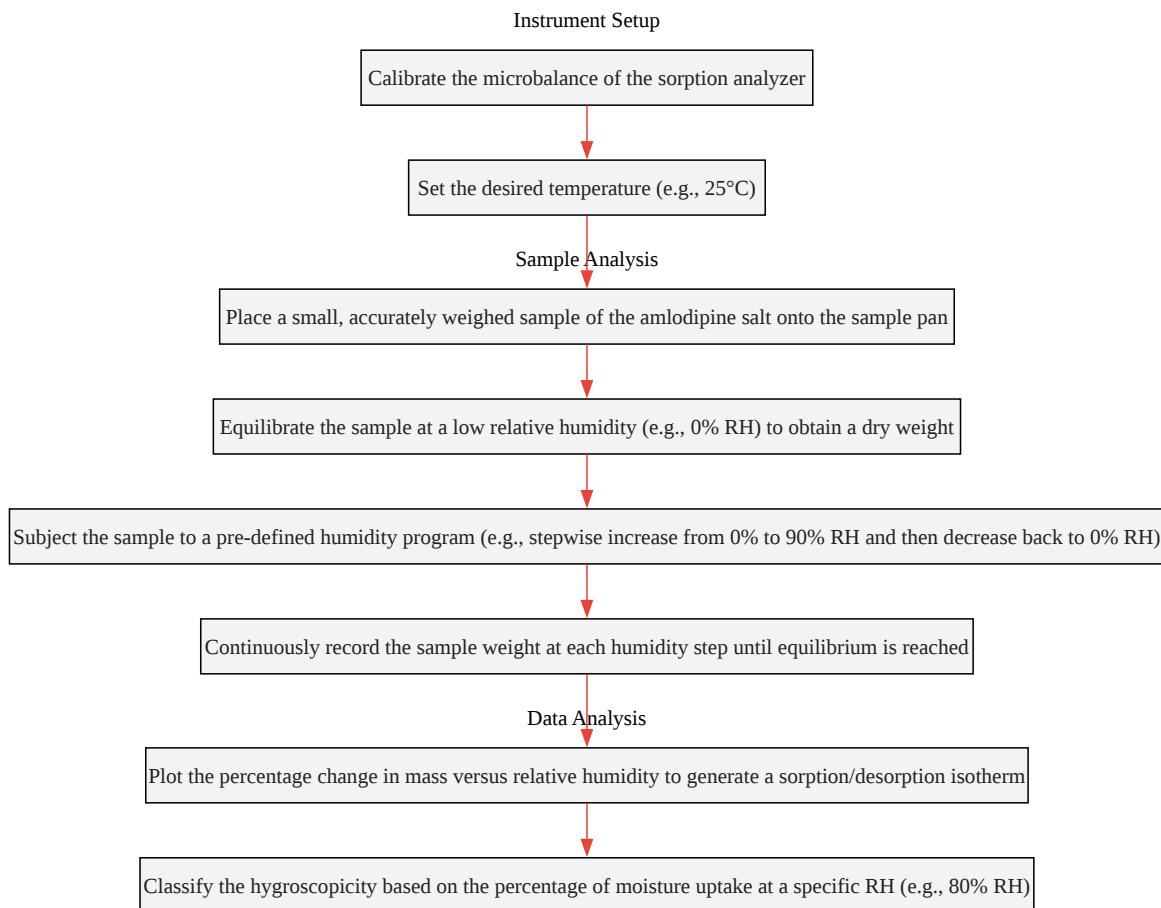
Determine the onset temperature and the peak temperature of the melting endotherm

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Melting Point Determination by DSC Workflow

Hygroscopicity Assessment (Gravimetric Sorption Analysis)

Gravimetric sorption analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.

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Hygroscopicity Assessment Workflow

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods, as per ICH guidelines.

Stress Conditions

Prepare solutions or solid samples of the amlodipine salt

Expose samples to various stress conditions:

- Acidic (e.g., 0.1 M HCl)
- Basic (e.g., 0.1 M NaOH)
- Oxidative (e.g., 3% H₂O₂)
- Thermal (e.g., 80°C)
- Photolytic (e.g., UV/Vis light)

Sampling and Analysis

Withdraw samples at specified time points

Neutralize or dilute the samples as required

Analyze the samples using a validated stability-indicating HPLC method

Evaluation

Quantify the amount of undegraded amlodipine

Identify and quantify major degradation products (e.g., using LC-MS)

Determine the degradation pathways

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Forced Degradation Study Workflow

Conclusion

The selection of an appropriate salt form for amlodipine is a critical decision in the drug development process, with significant implications for the final product's performance. Amlodipine besylate is the most well-characterized and commonly used salt, demonstrating a favorable combination of solubility, stability, and non-hygroscopic properties. While amlodipine maleate also exhibits non-hygroscopic characteristics, comprehensive comparative data for both maleate and mesylate salts regarding solubility and stability are less prevalent in the public domain.

This guide provides a consolidated overview of the key chemical properties of amlodipine besylate, mesylate, and maleate, based on available scientific literature. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers and scientists to conduct their own comparative studies and make informed decisions in the development of robust and effective amlodipine-based pharmaceutical products. Further research into the direct comparison of these three salts under standardized conditions would be invaluable to the pharmaceutical community.

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